2-Methylamino-isonicotinic acid

Description

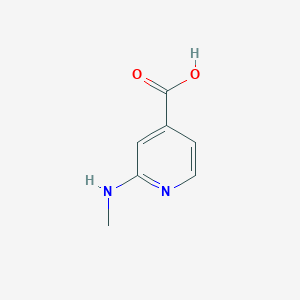

2-Methylamino-isonicotinic acid (CAS: 26156-52-5) is a pyridine derivative with a methylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the heterocyclic ring. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol.

Properties

IUPAC Name |

2-(methylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVQBYDPFDRIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424432 | |

| Record name | 2-Methylamino-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-53-2 | |

| Record name | 2-Methylamino-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylamino)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-isonicotinic acid typically involves the reaction of isonicotinic acid with methylamine. One common method involves the use of methyl 2-cyanoisonicotinate as a starting material. The reaction proceeds by mixing methyl 2-cyanoisonicotinate with dioxane and adding a 4M sodium hydroxide aqueous solution. The reaction is carried out at a temperature range of 20-50°C for 3-8 hours, monitored by thin-layer chromatography (TLC) until the raw materials are completely reacted .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methylamino-isonicotinic acid has shown promise in the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb). This compound's structural similarity to isoniazid, a well-known antitubercular drug, suggests that it may also inhibit mycolic acid synthesis, a crucial component of the bacterial cell wall.

Case Study: Antimycobacterial Activity

A study investigated the synthesis of various derivatives of isoniazid, including those incorporating this compound. These derivatives were tested for their efficacy against drug-sensitive and resistant strains of Mtb, revealing that modifications could enhance lipophilicity and improve antimicrobial activity .

Agricultural Science

Research indicates that derivatives of isonicotinic acid, including this compound, can enhance plant resistance to pathogens. In one study, various ester derivatives were synthesized and tested for their ability to induce resistance in tobacco plants against viral infections. The results showed significant reductions in necrotic spots on leaves treated with these compounds, demonstrating their potential as agrochemicals .

Table: Efficacy of Isonicotinic Acid Derivatives in Plant Resistance

| Compound | Resistance Induction (%) | Reduction in Necrotic Spots (%) |

|---|---|---|

| This compound | TBD | TBD |

| Isonicotinic Acid | <10 | - |

| 2,6-Dichloroisonicotinic Acid | 82 | 75 |

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of valuable derivatives for further research and application.

Reaction Pathways

The compound can undergo:

- Oxidation : Producing N-oxides.

- Reduction : Converting carboxylic acid groups to alcohols.

- Substitution : The amino group can react with acyl chlorides to form amides.

Mechanism of Action

The mechanism of action of 2-Methylamino-isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-methylamino-isonicotinic acid and related pyridine derivatives:

Key Findings:

Structural Impact on Solubility: The methyl ester derivative (Methyl 2-aminoisonicotinate) exhibits higher lipophilicity compared to the carboxylic acid form, making it more suitable for crossing biological membranes . Hydrophilic substituents, such as hydroxyethyl (in 2-(Ethyl(2-hydroxyethyl)amino)isonicotinic acid), enhance aqueous solubility, which is critical for intravenous drug formulations .

Bioactivity and Therapeutic Potential: Amino-substituted pyridines (e.g., 2-Aminonicotinic acid) are studied for molecular recognition in antiviral and anticancer therapies due to their hydrogen-bonding capabilities . Chloro and methyl groups (e.g., in 2-Chloro-6-methylisonicotinic acid) may confer resistance to metabolic degradation, improving drug half-life .

Synthetic Considerations: Bulky groups like 3-methylpiperidinyl (in 1479547-38-0) complicate synthesis but can increase target specificity via steric effects . Ester-to-acid hydrolysis is a common step in derivatizing compounds like Methyl 2-aminoisonicotinate into active carboxylic acids .

Biological Activity

2-Methylamino-isonicotinic acid (CAS No. 876717-53-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and plant biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative characterized by the presence of a methylamino group at the 2-position. Its structure can be represented as follows:

This compound is soluble in water and exhibits properties that make it suitable for various applications in organic synthesis and biological research.

The biological activity of this compound primarily involves its interaction with specific receptors and pathways:

- Prokineticin Receptors (PKR1 and PKR2) : Research indicates that this compound activates prokineticin receptors, which are G protein-coupled receptors involved in numerous physiological processes, including gut motility, neurogenesis, and immune response modulation . Activation of these receptors leads to phospholipase C activation, calcium mobilization, and mitogen-activated protein kinase (MAPK) pathway stimulation .

1. Antimicrobial Properties

Studies have demonstrated that derivatives of isonicotinic acid exhibit antimicrobial activity. For instance, modifications to the structure of isonicotinic acid have been shown to enhance its efficacy against various pathogens. The application of related compounds has resulted in increased resistance in plants against bacterial and fungal infections .

2. Plant Resistance Induction

The compound has been reported to induce systemic acquired resistance (SAR) in several plant species. In field studies, this compound has shown effectiveness in enhancing plant resistance against pathogens such as Cercospora nicotianae and Phytophthora parasitica, with notable reductions in disease symptoms observed .

| Compound | Pathogen Resistance | Reduction in Symptoms |

|---|---|---|

| This compound | Cercospora nicotianae | Up to 75% |

| 2,6-Dichloroisonicotinic Acid | Phytophthora parasitica | Up to 97% |

3. Neurological Effects

Research suggests that this compound may influence neurotransmitter systems, potentially modulating mood and cognitive functions through its interaction with dopamine and serotonin receptors. This aspect highlights its potential therapeutic applications in treating neurological disorders.

Case Studies

Case Study 1: Plant Resistance Enhancement

In a controlled experiment, the application of this compound to tobacco plants resulted in a significant reduction of necrotic spots caused by viral infections. The study indicated a reduction rate of up to 75%, showcasing the compound's potential as a biopesticide or plant health promoter .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various isonicotinic acid derivatives, including this compound. The findings highlighted that specific modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in agricultural applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.